molecular formula C18H17NO2 B14509818 Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate CAS No. 62920-83-6

Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate

Cat. No.: B14509818
CAS No.: 62920-83-6
M. Wt: 279.3 g/mol
InChI Key: OCMNRGUEENYBHL-UHFFFAOYSA-N
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Description

Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered nitrogen-containing rings that are significant in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate typically involves the cyclization of enamino amides. One common method is the condensation of ethylamine with acetoacetanilide, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the phenyl rings or the pyrrole ring itself.

Scientific Research Applications

Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives have shown potential in biological assays, particularly in studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its structure allows for versatile interactions with biological molecules.

Comparison with Similar Compounds

Comparison: Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. Compared to similar compounds, it offers distinct reactivity and potential biological activity. For example, the presence of phenyl groups at positions 4 and 5 can enhance its interaction with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

62920-83-6

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C18H17NO2/c1-21-18(20)15-12-19-17(14-10-6-3-7-11-14)16(15)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3

InChI Key

OCMNRGUEENYBHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN=C(C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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